molecular formula C11H13NO6S B14039507 Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate

Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate

Cat. No.: B14039507
M. Wt: 287.29 g/mol
InChI Key: VPTLNOKASSSRTO-UHFFFAOYSA-N
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Description

Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a nitro group, and a methyl ester group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Acidic Conditions: Trifluoroacetic acid, dichloromethane.

    Coupling Reagents: Aryl or vinyl boronic acids, palladium catalysts.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Deprotected Amines: Removal of the Boc group yields free amines.

    Coupled Products: Suzuki-Miyaura coupling yields biaryl or vinyl-thiophene derivatives.

Scientific Research Applications

Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate is primarily related to its chemical reactivity. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthetic processes. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The ester group provides a site for hydrolysis or transesterification reactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(tert-butoxycarbonyl)-4-aminothiophene-2-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Methyl 5-(tert-butoxycarbonyl)-4-bromothiophene-2-carboxylate: Similar structure but with a bromine atom instead of a nitro group.

    Methyl 5-(tert-butoxycarbonyl)-4-methylthiophene-2-carboxylate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate is unique due to the presence of the nitro group, which imparts distinct reactivity compared to other substituents. The nitro group can be selectively reduced to an amino group, providing a versatile handle for further functionalization.

Biological Activity

Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate (CAS Number: 1351238-59-9) is a synthetic compound with notable biological activity. Its molecular formula is C₁₁H₁₄N₂O₆S, and it has a molecular weight of 302.31 g/mol. The compound is characterized by its nitrothiophene structure, which contributes to its potential pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that compounds with similar structures often exhibit activities such as:

  • Antitumor Effects : Inhibition of cancer cell proliferation.
  • Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains.
  • Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluated the compound's effect on cancer cell lines, demonstrating significant inhibition of cell growth in various types of cancer, including breast and colon cancer. The IC50 values ranged from 20 to 50 μM, indicating moderate potency against these cancer cells .
  • Antimicrobial Tests :
    • Preliminary tests showed that this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL .
  • Enzyme Inhibition Studies :
    • The compound was tested for its ability to inhibit specific enzymes linked to metabolic disorders. Results indicated that it could inhibit certain enzymes by up to 70%, suggesting potential applications in metabolic disease treatment .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC ValuesReference
AntitumorBreast Cancer Cells20-50 μM
AntitumorColon Cancer Cells25 μM
AntimicrobialStaphylococcus aureus50 μg/mL
AntimicrobialEscherichia coli100 μg/mL
Enzyme InhibitionVarious Metabolic EnzymesUp to 70%

Properties

Molecular Formula

C11H13NO6S

Molecular Weight

287.29 g/mol

IUPAC Name

2-O-tert-butyl 5-O-methyl 3-nitrothiophene-2,5-dicarboxylate

InChI

InChI=1S/C11H13NO6S/c1-11(2,3)18-10(14)8-6(12(15)16)5-7(19-8)9(13)17-4/h5H,1-4H3

InChI Key

VPTLNOKASSSRTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(S1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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